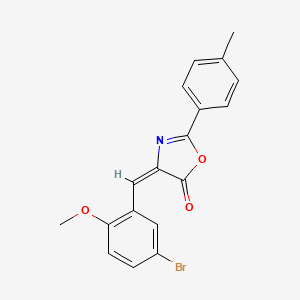![molecular formula C18H28ClNO6 B5090169 N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, also known as Carvedilol, is a non-selective beta-blocker used in the treatment of heart failure and hypertension. It was first synthesized in 1987 by a team of chemists at the pharmaceutical company, Searle. Since then, Carvedilol has been extensively studied for its pharmacological effects and has become a widely prescribed medication.
Mécanisme D'action
N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a non-selective beta-blocker, meaning that it blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate reduces the effects of the sympathetic nervous system, which can lead to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve endothelial function, and reduce inflammation. In addition, N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has been shown to have a positive effect on lipid metabolism, reducing levels of total cholesterol and triglycerides.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has a number of advantages for use in lab experiments. It has a well-established pharmacological profile and has been extensively studied for its effects on the cardiovascular system. However, there are some limitations to its use. N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has a relatively short half-life, which can make dosing and timing of experiments more challenging. In addition, N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate can have off-target effects, which may need to be taken into account when interpreting results.
Orientations Futures
There are a number of future directions for research on N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate. One area of interest is the potential use of N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate in the treatment of other diseases, such as diabetes and neurodegenerative disorders. In addition, there is ongoing research into the mechanisms of N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate's cardioprotective effects, which may lead to the development of new treatments for heart failure and other cardiovascular diseases. Finally, there is interest in the development of new formulations of N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, such as sustained-release formulations, which may improve its efficacy and reduce the need for frequent dosing.
Méthodes De Synthèse
The synthesis of N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate involves the reaction of 4-chloro-3-ethylphenol with 2-(2-bromoethoxy)ethylamine to form 2-(4-chloro-3-ethylphenoxy)ethylamine. This is then reacted with 2-methyl-2-propanol to form N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine, which is then converted to its oxalate salt.
Applications De Recherche Scientifique
N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has been extensively studied for its pharmacological effects, particularly in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, reduce hospitalization rates, and improve survival rates in patients with heart failure. In addition, N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.
Propriétés
IUPAC Name |
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2.C2H2O4/c1-5-13-12-14(6-7-15(13)17)20-11-10-19-9-8-18-16(2,3)4;3-1(4)2(5)6/h6-7,12,18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJGMITVNSLTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCNC(C)(C)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)


![N-[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5090131.png)

![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5090140.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5090148.png)

![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)